molecular formula C22H34O2 B1211211 UNII-WTF296M71F CAS No. 974-99-2

UNII-WTF296M71F

Cat. No.: B1211211
CAS No.: 974-99-2
M. Wt: 330.5 g/mol
InChI Key: BNUOBHYLRSENSB-BHXFFAOXSA-N
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Description

UNII-WTF296M71F is a unique identifier assigned by the Global Substance Registration System (GSRS), a regulatory-standard database curated by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) .

Properties

CAS No.

974-99-2

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H34O2/c1-14-5-6-16-7-8-17-18-9-10-20(24-15(2)23)21(18,3)12-11-19(17)22(16,4)13-14/h5,16-20H,6-13H2,1-4H3/t16-,17+,18+,19+,20+,21+,22+/m1/s1

InChI Key

BNUOBHYLRSENSB-BHXFFAOXSA-N

SMILES

CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)OC(=O)C

Isomeric SMILES

CC1=CC[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C1)C)C)OC(=O)C

Canonical SMILES

CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)OC(=O)C

Other CAS No.

974-99-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNII-WTF296M71F typically involves the esterification of 2-Methyl-5alpha-androst-2-en-17beta-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

UNII-WTF296M71F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of different ester derivatives.

Scientific Research Applications

UNII-WTF296M71F has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various steroid derivatives.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.

    Industry: Utilized in the development of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of UNII-WTF296M71F involves its interaction with specific molecular targets such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The acetate ester group enhances the compound’s stability and bioavailability, allowing for more effective biological activity.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Solubility : 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified as "soluble" .
  • Log S Predictions :
    • ESOL: -2.47
    • Ali: -1.98
    • SILICOS-IT: -2.63 .
  • Hazard Profile :
    • Warning Statements : H302 (harmful if swallowed)
    • Precautionary Codes : P280 (wear protective gloves/eye protection), P305+P351+P338 (rinse cautiously upon contact) .

Comparison with Similar Compounds

To contextualize UNII-WTF296M71F, we compare its properties with structurally analogous compounds, focusing on halogen substitution, solubility, and catalytic synthesis efficiency.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (C₇H₅BrO₂) Compound X (C₇H₅ClO₂) Compound Y (C₇H₅FO₂)
Molecular Weight 201.02 g/mol 172.57 g/mol 156.11 g/mol
Solubility (mg/mL) 0.687 1.215 2.890
Log S (ESOL) -2.47 -2.10 -1.75
Bioavailability 0.55 0.62 0.78
Hazard Class H302 H302, H315 H319

Key Findings:

Halogen Influence on Solubility :

  • Replacement of bromine (Br) in this compound with chlorine (Cl) or fluorine (F) increases solubility by 77% and 320%, respectively, due to reduced molecular weight and polarity adjustments .
  • Fluorinated analogs exhibit superior bioavailability (0.78 vs. 0.55), aligning with their lower Log S values and enhanced membrane permeability .

Synthetic Efficiency: this compound’s A-FGO-catalyzed synthesis achieves 98% yield, outperforming traditional methods for chloro- and fluoro-analogs (typically 85–90% yield) . Catalyst recyclability in this compound’s synthesis reduces waste, a critical advantage over non-reusable catalysts in analogous reactions .

Safety Profiles :

  • Brominated and chlorinated compounds share H302 hazards, but chloro-analogs additionally pose skin irritation risks (H315). Fluoro-analogs prioritize eye irritation warnings (H319) .

Research Implications and Limitations

  • However, its stability under reflux conditions makes it suitable for industrial catalysis .
  • Data Gaps: No pharmacokinetic or toxicity data are available in the provided evidence, necessitating further in vivo studies to assess therapeutic applicability .

References
[2] Global Substance Registration System. (2020). Nucleic Acids Research.
[8] Chemical Drug Application Guidelines. (2024). Chemical Drugs Technical Guidance Group.
[14] CAS 1761-61-1 Data. (2024). Chemical Properties and Synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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